2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide
Description
Properties
IUPAC Name |
2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2/c1-12-20-21-17-18(25)22(14-9-5-6-10-15(14)23(12)17)11-16(24)19-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYCLZROEYVGKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common synthetic route for this compound involves the reaction of 2-hydrazinoquinoxaline with methyl isocyanate, followed by cyclization with acetic anhydride to form the triazoloquinoxaline core. Subsequent acylation with phenylacetyl chloride results in the final product. The key reaction conditions typically include:
Temperature: 60-80°C
Solvents: Dimethylformamide (DMF) or dichloromethane (DCM)
Catalysts: Triethylamine (TEA)
Industrial Production Methods: For industrial-scale production, the synthesis process is often optimized for higher yields and cost-effectiveness. This could involve continuous flow reactors, automation of reaction steps, and recycling of solvents and reagents to minimize waste and reduce costs.
Chemical Reactions Analysis
Cyclization Reactions
The cyclization of quinoxaline derivatives with hydrazine is crucial for forming the triazole ring. Various conditions can be employed:
- Hydrazine Hydrate : Reacting quinoxaline derivatives with hydrazine hydrate under reflux conditions facilitates the formation of the desired triazole structure.
- Alternative Methods : Recent studies have explored photoredox-catalyzed cyclization reactions that enhance yields and reduce environmental impact by using greener solvents and conditions.
Functionalization Reactions
Once synthesized, 2-(1-methyl-4-oxo- triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide can undergo further functionalization:
- Alkylation : The amide nitrogen can be alkylated using alkyl halides or sulfonates to introduce various substituents that may enhance biological activity.
- Reduction and Oxidation : The compound can also be subjected to reduction reactions (e.g., using lithium aluminum hydride) or oxidation reactions (e.g., using potassium permanganate) to modify functional groups.
Biological Activity Insights
Research has shown that derivatives of triazoloquinoxalines exhibit significant biological activities:
- Antimicrobial Activity : Some synthesized derivatives have demonstrated potent antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus, often compared favorably to established antibiotics like gentamicin.
- Antitumor Properties : Certain modifications to the phenylacetamide moiety have been linked to enhanced anticancer activity in various cell lines, indicating a structure-activity relationship that warrants further investigation.
Scientific Research Applications
This compound finds applications across various scientific disciplines, including:
Chemistry: It serves as a valuable intermediate for the synthesis of more complex molecules, especially in medicinal chemistry.
Medicine: Preclinical studies suggest that this compound may exhibit anti-inflammatory, antimicrobial, and anticancer properties. It is being investigated for its potential to inhibit specific molecular pathways involved in disease progression.
Industry: The compound is explored for use in the development of new materials with advanced electronic properties due to its unique triazoloquinoxaline core.
Mechanism of Action
The mechanism by which this compound exerts its effects involves:
Molecular Targets: Enzymes, such as kinases or reductases, are often targeted, potentially inhibiting their activity.
Pathways Involved: Various signaling pathways, including those involved in cell proliferation and apoptosis, may be modulated by this compound.
Comparison with Similar Compounds
Key Structural and Functional Comparisons
Electron-Withdrawing Groups (e.g., 4-chlorobenzyl in ): May improve metabolic stability but reduce solubility. Bulky Substituents (e.g., mesityl in ): Likely to affect binding pocket compatibility due to steric hindrance.
Triazoloquinoxaline Core Modifications: Alkyl Groups (Methyl, Isopropyl, Propyl): Methyl (target compound) offers minimal steric impact, whereas isopropyl () and propyl () may alter pharmacokinetics by increasing lipophilicity.
Heterocycle Replacement (Thiazolidinone in ): The thiazolidinone core replaces triazoloquinoxaline, altering electronic properties and hydrogen-bonding capacity. This could shift biological activity toward different targets, such as peroxisome proliferator-activated receptors (PPARs).
Molecular Weight and Drug-Likeness
Compounds with molecular weights > 400 (e.g., ) may face challenges in bioavailability per Lipinski’s rule of five, whereas analogs like the target compound (~353.4) and (341.4) are within favorable ranges.
Biological Activity
The compound 2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide is part of a broader class of triazoloquinoxaline derivatives that have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Structure and Synthesis
The compound features a triazoloquinoxaline core, which is known for its pharmacological potential. The synthesis typically involves the reaction of hydrazines with β-dicarbonyl compounds to form the triazole moiety, followed by acylation to introduce the phenylacetamide group. This synthetic route has been optimized to yield high-purity products suitable for biological evaluation .
Anticancer Activity
Recent studies have highlighted the anticancer potential of various triazoloquinoxaline derivatives, including the compound . The following table summarizes key findings regarding its activity against different cancer cell lines:
The biological activity of this compound appears to be mediated through several mechanisms:
- Apoptosis Induction : The compound has been shown to upregulate pro-apoptotic proteins like BAX and activate caspases, leading to programmed cell death in cancer cells .
- Topoisomerase Inhibition : It acts as a potent inhibitor of topoisomerase II, disrupting DNA replication and transcription processes essential for cancer cell survival .
- Cell Cycle Arrest : The compound induces cell cycle arrest in the G2/M phase, preventing cancer cells from dividing and proliferating .
Case Studies
Several studies have focused on the efficacy of triazoloquinoxaline derivatives in preclinical models:
- Study on Melanoma Cells : A derivative similar to the compound exhibited significant cytotoxicity against A375 melanoma cells with an IC50 value of 0.365 μM. This study indicated that the compound's ability to induce apoptosis was a key factor in its anticancer effects .
- Breast Cancer Evaluation : In research involving MDA-MB-231 breast cancer cells, the compound demonstrated notable inhibition of cell proliferation through mechanisms involving DNA intercalation and topoisomerase II inhibition .
Q & A
Basic: How can I optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
Optimization requires systematic experimental design (DoE) to evaluate critical parameters such as reaction temperature, solvent polarity, catalyst loading, and reaction time. For triazoloquinoxaline derivatives, multi-step synthesis often involves cyclization and functional group coupling. Use fractional factorial designs to identify dominant variables, followed by response surface methodology (RSM) to refine conditions . For example, if a step involves a cyclization reaction (e.g., forming the triazole ring), test solvents like DMF, THF, or acetonitrile under varying temperatures (60–120°C) and monitor progress via TLC or HPLC. Statistical tools like ANOVA can validate parameter significance .
Advanced: What computational methods can predict the compound’s reactivity and guide reaction mechanism studies?
Methodological Answer:
Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can model transition states and intermediates to elucidate reaction pathways. Tools like Gaussian or ORCA simulate electron density distributions, HOMO-LUMO gaps, and Fukui indices to predict nucleophilic/electrophilic sites . For instance, the oxo group in the triazoloquinoxaline core may act as an electron-withdrawing group, influencing regioselectivity in substitution reactions. Pair computational results with experimental kinetic studies (e.g., stopped-flow spectroscopy) to validate mechanisms .
Basic: Which analytical techniques are essential for characterizing this compound’s structure and purity?
Methodological Answer:
- NMR (¹H/¹³C): Confirm backbone structure (e.g., aromatic protons in quinoxaline at δ 7.5–8.5 ppm) and methyl/acetamide substituents .
- HRMS: Verify molecular weight (e.g., [M+H]+ peak matching C19H15N5O2).
- HPLC-PDA: Assess purity (>98%) using a C18 column (acetonitrile/water gradient) with UV detection at λ = 254 nm .
- XRD (if crystalline): Resolve stereochemistry and packing motifs .
Advanced: How can contradictory biological activity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved?
Methodological Answer:
Cross-disciplinary validation is critical:
- Dose-response assays: Test the compound across a broad concentration range (nM–µM) to distinguish specific inhibition from off-target effects.
- Proteomics profiling: Use affinity pulldown/MS to identify unintended binding partners .
- Metabolic stability assays: Assess hepatic microsome stability (e.g., t1/2 in human liver microsomes) to rule out metabolite interference .
- In silico docking: Compare binding poses in target vs. non-target proteins (e.g., CYP450 enzymes) using AutoDock Vina .
Basic: What stability studies are required for this compound under laboratory storage conditions?
Methodological Answer:
- Forced degradation: Expose the compound to heat (40–80°C), humidity (75% RH), and light (ICH Q1B) for 1–4 weeks. Monitor degradation via HPLC for new peaks .
- Solution stability: Test in common solvents (DMSO, ethanol) at −20°C and 25°C; use NMR to detect solvolysis or oxidation .
- Lyophilization: If hygroscopic, assess stability as a lyophilized powder under nitrogen .
Advanced: How can structure-activity relationships (SAR) be modeled for derivatives of this compound?
Methodological Answer:
- 3D-QSAR: Build CoMFA/CoMSIA models using molecular descriptors (e.g., steric, electrostatic fields) from a library of analogs .
- Machine learning: Train random forest or neural network models on bioactivity data (IC50, Ki) and molecular fingerprints (Morgan, MACCS) .
- Free-energy perturbation (FEP): Predict binding affinity changes for substituent modifications (e.g., replacing phenyl with pyridyl) .
Basic: How to address reproducibility challenges in synthesizing this compound across labs?
Methodological Answer:
- Detailed protocols: Document exact stoichiometry, solvent grades (e.g., anhydrous DMF), and inert atmosphere conditions (Ar/N2).
- Reagent sourcing: Specify suppliers for critical reagents (e.g., triazole precursors) to avoid batch variability .
- Inter-lab validation: Share samples for cross-characterization via round-robin testing (NMR, HPLC) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
